1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazo[4,5-b]pyridine core can be synthesized through the condensation of 2-aminopyridine with glyoxal, followed by cyclization with a suitable reagent . The piperazine ring is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it can inhibit protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzo[d]imidazol-2-yl)-1H-indole: Known for its antiproliferative activity.
3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine: A potent AKT inhibitor.
Uniqueness
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine stands out due to its unique trifluoromethyl group, which enhances its lipophilicity and metabolic stability . This makes it a promising candidate for drug development and other applications.
Properties
Molecular Formula |
C17H17F3N6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C17H17F3N6/c1-24-15-13(3-2-6-21-15)23-16(24)26-9-7-25(8-10-26)14-5-4-12(11-22-14)17(18,19)20/h2-6,11H,7-10H2,1H3 |
InChI Key |
YTXZZFAJCGWNMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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